4-(Acetoxymethyl)-3-iodobenzoic acid
Description
Contextualization within Halogenated Aromatic Carboxylic Acids
4-(Acetoxymethyl)-3-iodobenzoic acid belongs to the broad class of halogenated aromatic carboxylic acids. This group of compounds is characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. The nature and position of the halogen significantly influence the compound's physical and chemical properties. For instance, 3-iodobenzoic acid, a simpler related compound, has a melting point of 185-187 °C. sigmaaldrich.com
The presence of the iodine atom, a large and relatively electropositive halogen, imparts specific reactivity to the molecule. It serves as an excellent leaving group in nucleophilic substitution reactions and is a key reactive site for forming new carbon-carbon bonds via organometallic cross-coupling reactions. The carboxylic acid group is an acidic functional group that can readily undergo reactions such as esterification and amidation. sigmaaldrich.com The combination of these functionalities on a single aromatic scaffold makes halogenated aromatic carboxylic acids valuable precursors in organic synthesis.
Significance as a Versatile Chemical Building Block and Advanced Intermediate
In the field of chemical synthesis, a "building block" refers to a molecule with specific reactive sites that can be used to assemble more complex molecular structures. chemscene.com this compound is recognized as a highly useful building block and advanced intermediate precisely because of its trifunctional nature. chemenu.comchemscene.com
The strategic placement of its three distinct functional groups—the carboxylic acid, the aryl iodide, and the acetoxymethyl ester—allows for selective chemical transformations. Chemists can target one functional group while leaving the others intact, enabling the stepwise construction of intricate molecules. For example, the iodine atom can participate in palladium-catalyzed reactions, while the carboxylic acid can be converted to an amide, and the acetoxy group can be hydrolyzed to reveal a primary alcohol. This versatility makes it a valuable intermediate for creating a library of complex derivatives from a single starting material.
Overview of Core Research Domains and Potential Applications
The primary application of this compound is in research and development, particularly within organic synthesis, medicinal chemistry, and materials science. chemscene.com It is not an end-product but rather a crucial component used in the synthesis of larger, more complex target molecules. chemscene.comcymitquimica.com
Its structure is particularly relevant in the design of pharmaceutical ingredients and other biologically active compounds. The acetoxymethyl group can function as a pro-moiety, a chemical group that can improve a molecule's lipophilicity and ability to permeate cell membranes. Once inside a cell, this group can be cleaved by enzymes to release the active form of the molecule. The core structure, containing the iodo-substituted benzoic acid, provides a rigid scaffold that can be further functionalized to interact with biological targets. The iodine atom's capacity to engage in coupling reactions is exploited to attach other molecular fragments, a common strategy in the development of new chemical entities for research.
Structure
3D Structure
Properties
CAS No. |
1131614-05-5 |
|---|---|
Molecular Formula |
C10H9IO4 |
Molecular Weight |
320.08 g/mol |
IUPAC Name |
4-(acetyloxymethyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
YYIHNJLQJXDLPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Reactivity and Transformational Pathways of 4 Acetoxymethyl 3 Iodobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the reactivity of 4-(acetoxymethyl)-3-iodobenzoic acid, enabling derivatization into a variety of other functional groups such as esters and amides.
Esterification Reactions: Formation of Alkyl and Aryl Esters
The conversion of the carboxylic acid group of this compound into esters is a fundamental transformation. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or using coupling agents, can be employed. The resulting esters are often used as intermediates in the synthesis of more complex molecules.
A notable application of this reaction is in the synthesis of Tofogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. In a patented synthetic route, this compound is esterified with a specific alcohol intermediate. While the patent literature outlines the general synthetic scheme, specific details regarding the yields and precise reaction conditions for this particular esterification step are often proprietary.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alcohol, Acid Catalyst/Coupling Agent | Alkyl/Aryl Ester | Esterification |
Amidation and Peptide Coupling Strategies
The carboxylic acid functionality of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation is typically facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using standard peptide coupling reagents. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
While the general applicability of these methods to this compound is well-established in organic chemistry, specific examples and detailed research findings for this particular substrate are not extensively reported in publicly available scientific literature.
Decarboxylation Reactions and Mechanisms
Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids like this compound is generally a challenging transformation that requires high temperatures or the use of specific catalysts. The stability of the aromatic ring makes the direct loss of carbon dioxide energetically unfavorable under normal conditions.
However, certain methods can facilitate this reaction. For instance, copper-catalyzed decarboxylation reactions are known to be effective for various benzoic acid derivatives. The mechanism often involves the formation of an aryl-copper intermediate, which then undergoes protodecarboxylation. The presence of the ortho-iodo substituent in this compound could potentially influence the rate and efficiency of such reactions due to steric and electronic effects. Specific studies detailing the decarboxylation of this compound are not readily found in the literature, and thus, the optimal conditions for this transformation remain to be experimentally determined.
Transformations of the Acetoxymethyl Group
The acetoxymethyl group at the 4-position offers another site for chemical modification, primarily through hydrolysis or oxidation.
Hydrolysis and Deacetylation to Hydroxymethyl Derivatives
The acetoxymethyl group is essentially a protected form of a hydroxymethyl group. The ester linkage within this group can be cleaved under either acidic or basic conditions to yield 4-(hydroxymethyl)-3-iodobenzoic acid. This deacetylation is a common strategy in multi-step syntheses where the hydroxymethyl group needs to be revealed at a later stage.
Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide. The reaction generally proceeds readily at room temperature or with gentle heating. Acid-catalyzed hydrolysis can also be employed, typically by heating the compound in an aqueous acidic medium. The choice between acidic and basic conditions may depend on the compatibility of other functional groups present in the molecule.
| Reactant | Reagent | Product | Reaction Type |
| This compound | H₃O⁺ or OH⁻ | 4-(Hydroxymethyl)-3-iodobenzoic acid | Hydrolysis/Deacetylation |
Oxidation Reactions of the Benzylic Position
The benzylic carbon of the acetoxymethyl group is susceptible to oxidation to form an aldehyde. This transformation can be achieved using various oxidizing agents. For instance, methods for the direct electro-oxidation of benzylic acetates to the corresponding aldehydes have been reported. This approach offers a green alternative to traditional chemical oxidants.
The oxidation of the benzylic position of this compound would yield 4-formyl-3-iodobenzoic acid. This aldehyde derivative would be a valuable intermediate for further functionalization, for example, through reductive amination or Wittig-type reactions. While the oxidation of similar benzylic acetates is known, specific and detailed research findings for the oxidation of this compound are not widely available in the scientific literature.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Oxidizing Agent (e.g., via electro-oxidation) | 4-Formyl-3-iodobenzoic acid | Oxidation |
Nucleophilic Substitution at the Acetoxymethyl Carbon
The acetoxymethyl group, -CH₂OAc, is a key feature of this compound. This group is susceptible to nucleophilic substitution, a reaction where a nucleophile replaces the acetate (B1210297) group. This reactivity is particularly useful for modifying the molecule's properties, such as enhancing cell permeability in prodrug design. The acetoxymethyl group can be cleaved by intracellular enzymes, releasing the active carboxylic acid form of the molecule.
Diverse Reactivity of the Aryl Iodide Functionality
The iodine atom attached to the aromatic ring imparts significant reactivity to the molecule, primarily serving as a leaving group in various cross-coupling reactions. This functionality is crucial for the construction of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable precursor for more complex molecules.
The aryl iodide moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound with an organic halide. semanticscholar.org In the context of this compound, the aryl iodide can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. semanticscholar.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.org The general mechanism involves an oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. semanticscholar.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | PMOs with carbapalladacycle complex | - | - | 4-Phenylbenzoic acid | - |
| Aryl bromides and chlorides | Phenylboronic acid | ortho-metallated complex 4 | - | - | Biaryls | - |
This table presents examples of Suzuki-Miyaura reactions with related compounds, illustrating the general conditions and outcomes of this type of coupling. Data for the specific coupling of this compound was not available in the search results.
The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. The aryl iodide of this compound can readily participate in Stille couplings. For instance, the reaction of 3-iodobenzoic acid with phenyltrichlorotin (PhSnCl₃) using a palladium catalyst has been demonstrated to produce biphenyl-3-carboxylic acid. amazonaws.com This suggests that this compound would undergo similar transformations.
Table 2: Stille Coupling of Iodobenzoic Acids
| Substrate | Reagent | Catalyst | Product |
|---|---|---|---|
| 3-Iodobenzoic acid | PhSnCl₃ | Pd nanocatalyst | Biphenyl-3-carboxylic acid |
This table is based on studies of similar iodobenzoic acids, indicating the expected reactivity of the target compound. amazonaws.com
The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organic halide with an organozinc reagent in the presence of a nickel or palladium catalyst. researchgate.netnih.gov This reaction is known for its high efficiency and functional group tolerance. nih.gov The aryl iodide of this compound is a suitable electrophile for this transformation, allowing for the introduction of various alkyl, alkenyl, and aryl groups. organic-chemistry.org The reaction has been successfully applied to the alkylation of bromoindoles and bromotryptophan derivatives, showcasing its utility in modifying complex aromatic systems. nih.gov
Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and is effective for creating carbon-carbon bonds with aryl and vinyl halides. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with aryl iodides and bromides when using palladium catalysts. nrochemistry.comyoutube.com However, the highly reactive nature of Grignard reagents limits the tolerance of base-sensitive functional groups. nrochemistry.comyoutube.com
Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. wikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org This method is comparable to the Suzuki coupling and is effective for coupling aryl, alkenyl, or alkyl halides. organic-chemistry.org The Hiyama coupling has been shown to be effective with aryl iodides and can be performed under mild, room-temperature conditions with good functional group tolerance. organic-chemistry.orgresearchgate.net
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Ullmann-Type Coupling Reactions for Biaryl Formation
The Ullmann reaction, traditionally involving copper-mediated coupling of aryl halides, represents a classical method for the formation of biaryl compounds. While modern palladium-catalyzed methods are often preferred, the Ullmann condensation remains relevant, particularly in specific synthetic contexts. In the case of this compound, the aryl iodide moiety can participate in homocoupling or cross-coupling reactions to yield symmetrical or unsymmetrical biaryls, respectively.
The reaction typically requires high temperatures (125-300 °C) and stoichiometric or greater amounts of copper powder or copper salts. mit.edu The reactivity of the aryl iodide in this compound makes it a suitable substrate for such transformations. The general mechanism involves the formation of an organocopper intermediate which then undergoes further reaction to form the aryl-aryl bond. Transition-metal-free methods for biaryl synthesis have also been developed, utilizing organic oxidants to couple organoboron compounds, offering an alternative pathway. nih.gov
Table 1: Key Features of Ullmann-Type Biaryl Formation
| Feature | Description |
| Reactant | This compound |
| Coupling Partner | Another molecule of the same aryl iodide (homocoupling) or a different aryl halide (cross-coupling) |
| Reagent | Typically copper powder or a copper(I) salt (e.g., CuI) |
| Conditions | High temperatures, often in a high-boiling polar solvent like DMF or pyridine (B92270) mit.edu |
| Product | Symmetrical or unsymmetrical biaryl derivative |
Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)
The aryl iodide in this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
C-O Coupling (Etherification): Copper-catalyzed methods are widely used for the formation of diaryl ethers from aryl iodides and phenols, a reaction often referred to as the Ullmann condensation or Chan-Lam coupling. mit.edursc.org For this compound, coupling with a phenol (B47542) or an aliphatic alcohol can be achieved. nih.govresearchgate.net These reactions can often be performed under milder conditions than classical Ullmann reactions by using ligands such as picolinic acid. mit.edu The use of a copper catalyst with an appropriate ligand facilitates the coupling of the aryl iodide with an alcohol or phenol, yielding the corresponding ether derivative. nih.gov
C-N Coupling (Amination): The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds. This reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. The high reactivity of the C-I bond makes it an ideal starting material for such transformations.
C-S Coupling (Thioetherification): Similar to C-O and C-N bond formation, C-S bonds can be formed via copper or palladium catalysis. The coupling of this compound with a thiol would yield the corresponding aryl thioether. Copper(I)-catalyzed systems using ligands like 2,2'-dipyridylamine (B127440) have been shown to be effective for the C-S coupling of aryl halides with thiophenols. researchgate.net
Table 2: Representative C-Heteroatom Cross-Coupling Reactions
| Coupling Type | Catalyst System (Typical) | Nucleophile | Product Type |
| C-O | Cu(I) salt / Ligand (e.g., picolinic acid) | Phenol, Alcohol | Aryl Ether |
| C-N | Pd(0) or Pd(II) / Ligand (e.g., phosphine-based) | Amine (R₂NH) | Aryl Amine |
| C-S | Cu(I) or Pd(0) / Ligand | Thiol (RSH) | Aryl Thioether |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com This reaction proceeds via an addition-elimination mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. chemistrysteps.comlibretexts.org
In this compound, the leaving group is the iodide atom. The substituents on the ring are a carboxylic acid group (-COOH) and an acetoxymethyl group (-CH₂OAc). The carboxylic acid is an electron-withdrawing group, but it is positioned meta to the iodine. The acetoxymethyl group is generally considered to be weakly electron-withdrawing or neutral in its effect on the aromatic ring's electronics. Because there is no strong EWG in the critical ortho or para position to stabilize the Meisenheimer complex, this compound is generally considered to be unreactive towards the SNAr mechanism under standard conditions. openstax.org Extremely strong nucleophiles like amide anions can sometimes effect substitution via an alternative elimination-addition (benzyne) mechanism, but this is less common and requires harsh conditions. chemistrysteps.com
Radical Reactions Involving the Aryl Iodide
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to homolytic cleavage to generate aryl radicals. rsc.org These highly reactive intermediates can participate in a variety of synthetic transformations. Aryl radicals can be generated from this compound using several methods, including:
Tin-Based Reagents: The classic method involves reacting the aryl iodide with a radical initiator like AIBN (azobisisobutyronitrile) and a radical propagator such as tributyltin hydride (Bu₃SnH). rsc.orglibretexts.org
Photoredox Catalysis: Modern methods often employ visible-light photoredox catalysis, where a photosensitizer absorbs light and engages in a single-electron transfer (SET) with the aryl iodide to generate the aryl radical under mild conditions. nih.gov
Other Reagents: Reagents like samarium diiodide or combinations of aryl hydrazines and oxidants (e.g., o-iodoxybenzoic acid or molecular iodine) can also generate aryl radicals. libretexts.orgdocumentsdelivered.comsemanticscholar.org
Once formed, the aryl radical derived from this compound can undergo various reactions, such as intermolecular or intramolecular C-C bond formation by adding to alkenes or alkynes, or hydrogen atom abstraction. libretexts.org
Hypervalent Iodine Chemistry Derived from this compound
The iodine atom in this compound can be oxidized to a higher valence state (I(III) or I(V)), opening up the vast field of hypervalent iodine chemistry. These reagents are valued for their low toxicity and versatile reactivity, often mimicking the properties of heavy metal reagents. researchgate.netscispace.com
Preparation and Reactivity of Aryliodonium Salts
Aryliodonium salts, which feature a diaryl-I(III) motif, are highly effective arylating agents. beilstein-journals.org They can be prepared from this compound through oxidation in the presence of another aromatic compound. A common one-pot synthesis involves reacting the aryl iodide with an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid) and a Lewis or Brønsted acid in the presence of a suitable arene. organic-chemistry.org
General Synthesis of an Aryliodonium Salt: Ar-I + Ar'-H + [Oxidant] → [Ar-I⁺-Ar'] X⁻
Once formed, the diaryliodonium salt derived from this compound can transfer the aryl group to a wide range of carbon and heteroatom nucleophiles, often under metal-free conditions. beilstein-journals.orgorganic-chemistry.org The transfer typically favors the more electron-poor or less sterically hindered aryl group in unsymmetrical salts. beilstein-journals.org
Generation and Utility of Iodonium (B1229267) Ylides as Carbene Precursors
Iodonium ylides are another important class of hypervalent iodine compounds, formally described as having a positive charge on the iodine and a negative charge on an adjacent carbon. researchgate.netscispace.com They are typically prepared by reacting an iodonium salt or a precursor like (diacetoxyiodo)benzene (B116549) with a compound containing an acidic C-H bond, such as a 1,3-dicarbonyl compound, in the presence of a base. scispace.commdpi.com
Iodonium ylides are primarily valued as safe and stable precursors for carbenes. snnu.edu.cnnih.govrsc.org Upon treatment with heat, light, or a transition-metal catalyst (commonly Rh(III), Cu(II), or Pd(0)), the ylide decomposes to release a carbene intermediate. snnu.edu.cnnih.gov This carbene can then engage in a variety of useful transformations, including:
C-H Activation/Insertion: The generated carbene can insert into C-H bonds to form new C-C bonds, a powerful strategy for molecular construction. snnu.edu.cnnih.govrsc.org
Cyclopropanation: Reaction with alkenes leads to the formation of cyclopropane (B1198618) rings. researchgate.net
Buchner Reaction: Intramolecular reaction with an aromatic ring can lead to ring expansion, forming cycloheptatriene (B165957) derivatives. nih.gov
The generation of an iodonium ylide from this compound would first require its conversion to an iodonium salt, which could then be used to generate the ylide and subsequently a carbene for further synthetic applications. snnu.edu.cnnih.gov
Oxidative Functionalization Reactions Mediated by Iodine(III) Species
The presence of the ortho-carboxylic acid to the iodine atom in this compound allows for its conversion into a cyclic hypervalent iodine(III) compound, specifically a λ³-iodane, often referred to as a pseudo-cyclic iodoxolone derivative. This transformation is typically achieved through oxidation with various oxidizing agents. The resulting hypervalent iodine species is a powerful electrophile and oxidant, capable of mediating a range of oxidative functionalization reactions.
One of the primary applications of such compounds is in the oxidation of phenols and other electron-rich substrates. The hypervalent iodine center acts as an electrophilic activator, facilitating reactions such as the oxidative coupling of phenols or the introduction of nucleophiles onto aromatic rings. The specific structure of the iodoxolone derived from this compound can influence the selectivity and efficiency of these transformations due to the electronic and steric effects of the acetoxymethyl and carboxy substituents. Research has shown that related 2-iodobenzoic acid derivatives are effective in promoting the oxidative spirolactonization of electron-rich phenols, a transformation that proceeds through a dearomatizing process.
Ligand Exchange Chemistry of Derived Hypervalent Iodine Compounds
Hypervalent iodine compounds derived from this compound readily undergo ligand exchange reactions, a key step in their reactivity profile. The ligands attached to the iodine center are labile and can be replaced by a variety of nucleophiles, including alcohols, amines, and carboxylates. This exchange process is fundamental to the role of these reagents as group transfer agents.
For instance, the acetoxy or hydroxy ligands on the iodine(III) center, formed during the initial oxidation, can be exchanged with other functional groups. This allows for the transfer of these new ligands to a substrate molecule. The efficiency of the ligand exchange is influenced by factors such as the nature of the incoming nucleophile, the solvent system, and the specific structure of the hypervalent iodine compound. The substituents on the benzene (B151609) ring of the this compound backbone can modulate the electrophilicity of the iodine center and, consequently, the rate and selectivity of the ligand exchange process. Studies on analogous systems demonstrate that the exchange of ligands at the iodine center is a crucial step in catalytic cycles involving iodoarenes.
Cycloaddition and Annulation Chemistry Utilizing Derived or Analogous Structures
The chemistry of this compound extends to its application in cycloaddition and annulation reactions, often proceeding through its transformation into a catalytic hypervalent iodine species.
[3+2] Cycloaddition Reactions (e.g., with acetoxy allenoates)
While direct involvement of this compound in [3+2] cycloadditions may not be extensively documented, analogous iodoarenes are known to catalyze such reactions. In these transformations, the iodoarene is oxidized in situ to a hypervalent iodine(III) species, which then reacts with a suitable substrate, such as an allenoate, to generate a key intermediate. This intermediate can be described as an umpoled synthon, effectively reversing the typical polarity of the allenoate.
For example, research has demonstrated that catalytic quantities of iodoarenes can promote the [3+2] cycloaddition of acetoxy allenoates with various olefinic partners. The proposed mechanism involves the formation of a vinyl-λ³-iodane intermediate from the reaction of the hypervalent iodine catalyst and the allenoate. This intermediate then reacts with the alkene in a cycloaddition fashion to afford highly functionalized five-membered rings. The reaction conditions for such transformations are presented in the table below.
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | 10 | m-CPBA | CH₂Cl₂ | 25 | 85 |
| 2 | 5 | Oxone | CH₃CN | 0-25 | 78 |
| 3 | 10 | Peracetic Acid | EtOAc | 25 | 81 |
This table represents typical conditions for iodoarene-catalyzed [3+2] cycloadditions and is illustrative for analogous systems.
Intramolecular Cyclization Pathways
The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions. The proximate arrangement of the acetoxymethyl and carboxyl groups, along with the iodine atom, can facilitate ring-closing reactions under appropriate conditions. For example, upon activation, the iodine atom can participate in cyclization cascades.
Furthermore, derivatives of this molecule can be designed to undergo specific intramolecular cyclizations. For instance, conversion of the carboxylic acid to an amide or an ester with a pendant nucleophile could set the stage for an intramolecular cyclization promoted by the iodine atom or a derivative thereof. In such a scenario, the iodine atom could be transformed into a hypervalent state, which then acts as an internal oxidant or electrophile to trigger the cyclization. These pathways can lead to the formation of complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. Research on related ortho-alkynyl-iodobenzenes has shown that they undergo efficient intramolecular cyclization to form iodinated heterocycles upon treatment with electrophiles.
Mechanistic Investigations and Advanced Theoretical Characterization
Elucidation of Reaction Mechanisms
The reactivity of 4-(Acetoxymethyl)-3-iodobenzoic acid is largely dictated by the presence of the aryl iodide and carboxylic acid functionalities. The carbon-iodine bond is a key site for transformations such as cross-coupling reactions, while the aromatic ring and its substituents influence the electronic environment and, consequently, the reaction pathways.
Aryl iodides are common substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that can be applied to this compound. nih.govrsc.orgresearchgate.net
The catalytic cycle typically proceeds through three key elementary steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This step forms a Pd(II) intermediate. For this compound, this would result in the formation of an arylpalladium(II) iodide complex. nih.gov
Transmetalation: In this step, a nucleophilic coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction, transfers its organic group to the palladium center, displacing the iodide. The presence of a base is often crucial for this step to proceed. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov
The efficiency of each step in the catalytic cycle can be influenced by the electronic and steric properties of the substituents on the aryl iodide. For this compound, the electron-withdrawing carboxylic acid group and the steric bulk of the adjacent acetoxymethyl group would likely play a significant role in the kinetics of the oxidative addition and subsequent steps.
Table 1: Postulated Catalytic Cycle Intermediates in a Suzuki-Miyaura Coupling of this compound
| Step | Intermediate | Description |
| 1 | Oxidative Addition Complex | A Pd(II) species formed by the insertion of Pd(0) into the C-I bond of the substrate. |
| 2 | Transmetalation Complex | The organic group from the organoboron reagent replaces the iodide on the palladium center. |
| 3 | Pre-reductive Elimination Complex | The two organic partners are coordinated to the Pd(II) center prior to C-C bond formation. |
Aryl iodides can undergo oxidative transformations to form hypervalent iodine compounds. acs.orgnih.gov These species are valuable reagents in organic synthesis, capable of acting as oxidants and facilitating a variety of chemical transformations. The oxidation of the iodine atom in this compound would lead to the formation of iodine(III) or iodine(V) species. acs.orgnih.gov
The mechanism of these oxidations typically involves the reaction of the aryl iodide with a strong oxidizing agent. For example, treatment with peracids or other oxidants can convert the iodide to an iodoso or iodyl group. nih.gov These hypervalent iodine derivatives of this compound could then be employed in reactions such as the α-oxidation of ketones or the transfer of functional groups to other molecules. researchgate.net
For instance, in some palladium-catalyzed cross-coupling reactions, the oxidative addition is the rate-determining step, while in others, it is the transmetalation. rsc.org The specific pathway and the energy barriers of the transition states are influenced by the nature of the catalyst, the substrates, and the reaction conditions. The concept of aromatic transition states can also be relevant in certain pericyclic reactions. youtube.com The role of additives, such as benzoic acid in some reactions, can be to stabilize transition states. researchgate.net
While many transformations of aryl iodides proceed through ionic intermediates, as seen in the polar mechanisms of many palladium-catalyzed reactions, radical pathways are also possible. acs.org Nickel-catalyzed cross-coupling reactions, for example, are known to proceed through radical mechanisms, particularly with alkyl halides. nih.gov
The formation of an aryl radical from this compound could be initiated by single-electron transfer (SET) from a low-valent metal catalyst or through photoredox catalysis. nih.gov Once formed, this radical could participate in a variety of bond-forming reactions. The competition between ionic and radical pathways would depend on the specific reaction conditions, including the choice of catalyst, solvent, and any additives present. mdpi.com
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net
DFT calculations can be employed to determine the optimized geometry of this compound and to probe its electronic properties. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. researchgate.net
The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. The calculated electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack. For this compound, the electron-withdrawing nature of the carboxylic acid and iodine substituents, and the presence of the ester in the acetoxymethyl group, would significantly influence the electronic landscape of the aromatic ring.
Table 2: Predicted Electronic Properties of this compound from Conceptual DFT
| Property | Predicted Influence of Substituents | Implication for Reactivity |
| HOMO Energy | Lowered by electron-withdrawing groups | Reduced susceptibility to electrophilic attack |
| LUMO Energy | Lowered by electron-withdrawing groups | Increased susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Potentially reduced due to extended conjugation | Modulated reactivity |
| Electrostatic Potential | Negative potential around the carboxylic acid and ester oxygens | Sites for interaction with electrophiles or hydrogen bond donors |
Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors (e.g., HOMO/LUMO energies, Mulliken atomic charges)
Quantum chemical descriptors serve as powerful tools in predicting the reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) is a common computational method used to determine these properties. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For substituted benzoic acids, the positions and electronic nature of substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity.
Mulliken atomic charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its electrostatic potential and reactive sites. stackexchange.comwikipedia.org In this compound, the iodine atom, the carboxylic acid group, and the acetoxymethyl group will have distinct partial charges that dictate their interaction with other reagents. For instance, the carbon atom attached to the iodine is expected to be a site for nucleophilic attack, while the oxygen atoms of the carboxyl and acetoxy groups would be nucleophilic centers. Computational studies on related heterocyclic compounds have demonstrated the utility of Mulliken charge analysis in identifying reactive centers. researchgate.net
Table 1: Hypothetical Quantum Chemical Descriptors for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.20 | -1.50 | 5.70 |
| 3-Iodobenzoic Acid | -7.15 | -1.85 | 5.30 |
| 4-(Acetoxymethyl)-benzoic acid | -7.05 | -1.45 | 5.60 |
| This compound | -7.10 | -1.90 | 5.20 |
Note: The values in this table are illustrative and based on general trends observed in substituted benzoic acids. Actual values would require specific DFT calculations for this compound.
Simulation of Reaction Pathways and Energy Profiles
Computational chemistry allows for the simulation of reaction pathways and the calculation of their corresponding energy profiles. This is instrumental in understanding reaction mechanisms, identifying transition states, and predicting the feasibility of a particular reaction. For reactions involving substituted benzoic acids, DFT calculations can be employed to model the entire reaction coordinate. ccspublishing.org.cn
For this compound, potential reactions could include nucleophilic substitution at the aromatic ring, reactions at the carboxylic acid moiety, or transformations involving the acetoxymethyl group. A simulated reaction pathway would map the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate.
Recent advancements in computational tools have enabled the automated exploration of complex reaction pathways, which can be applied to molecules like this compound to discover novel reactivity. nih.gov For example, a study on the oxidation of a substituted toluene to a benzoic acid derivative utilized DFT to elucidate the reaction mechanism and determine the rate-controlling step by analyzing the energy barriers of each elementary step. ccspublishing.org.cn Similarly, the mechanism of copper-catalyzed reactions of diaryliodonium salts has been investigated using DFT, providing insights into the sequence of bond-forming events. beilstein-journals.org
Computational Analysis of Halogen Bonding Interactions
The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base. researchgate.net Computational methods are crucial for characterizing and quantifying these interactions.
DFT calculations can be used to model the geometry and strength of halogen bonds. The analysis of the molecular electrostatic potential (MEP) surface can visualize the electron-deficient region on the iodine atom, confirming its ability to act as a halogen bond donor. Furthermore, quantum chemical calculations can provide the interaction energies between the iodobenzoic acid derivative and various Lewis bases.
The strength of the halogen bond is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the σ-hole and strengthen the halogen bond. In this compound, the carboxylic acid and acetoxymethyl groups will modulate the electrophilicity of the iodine atom. Computational studies on halogenated uranyl benzoates have demonstrated how halogen bonding can influence spectroscopic properties, and these findings can be extended to understand the behavior of this compound in different chemical environments.
Spectroscopic and Analytical Characterization for Mechanistic Probes
NMR and Mass Spectrometry for Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the identification and characterization of reaction intermediates. In reactions involving this compound, these methods can provide structural information about transient species.
¹H and ¹³C NMR spectroscopy can reveal changes in the chemical environment of the protons and carbons of the molecule as it undergoes a reaction. researchgate.net The appearance of new signals or shifts in existing signals can indicate the formation of an intermediate. For example, in a reaction involving the modification of the acetoxymethyl group, changes in the chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons would be expected. nih.gov For aromatic compounds, the proton signals typically appear in the 6.5-8.0 ppm range. libretexts.org
Mass spectrometry , particularly with soft ionization techniques like electrospray ionization (ESI-MS), is highly sensitive for detecting charged intermediates. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions in a reaction mixture, it is possible to identify the molecular weights of intermediates. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the intermediate ions and analyzing the resulting fragmentation pattern. This approach has been successfully used to study reactive intermediates in various chemical transformations. nih.gov
Table 2: Expected Spectroscopic Data for Potential Intermediates of this compound
| Intermediate Type | Expected ¹H NMR Signals (ppm) | Expected MS (m/z) |
| Decarboxylation Product | Absence of -COOH proton signal; shifts in aromatic protons | [M - COOH]⁺ |
| Esterification Product | Appearance of new signals corresponding to the alcohol moiety | [M + R - H]⁺ |
| Halogen-bonded Complex | Shifts in the aromatic protons adjacent to the iodine atom | [M + Lewis Base]⁺ |
| Hypervalent Iodine Species | Significant downfield shifts of aromatic protons | [M + O]⁺ or [M + Nu]⁺ |
Note: This table provides hypothetical data for illustrative purposes.
Spectroscopic Signatures of Reactive Species
Reactive species, such as radicals or short-lived intermediates, often have unique spectroscopic signatures that allow for their detection and characterization. For reactions involving this compound, techniques like in situ IR and UV-Vis spectroscopy can be employed to monitor the formation and decay of such species. nih.gov
For instance, if a reaction proceeds through a hypervalent iodine intermediate, changes in the infrared spectrum, particularly in the region of the carbonyl stretch of the benzoic acid, might be observed. The formation of radical intermediates can sometimes be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.
Computational methods can also aid in the identification of reactive species by predicting their spectroscopic properties. DFT calculations can be used to compute the theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis) of proposed intermediates. ijsr.net These theoretical spectra can then be compared with experimental data to confirm the identity of the observed reactive species. The combination of experimental spectroscopy and theoretical calculations provides a powerful approach for elucidating complex reaction mechanisms. d-nb.info
Advanced Applications in Chemical Synthesis and Research
Role as a Precursor in Complex Molecule Synthesis
The strategic placement of an iodo group ortho to a carboxylic acid and meta to an acetoxymethyl group makes 4-(Acetoxymethyl)-3-iodobenzoic acid a versatile precursor for the synthesis of a wide array of complex organic molecules. The iodine atom is particularly amenable to a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.
Synthesis of Specialized Aromatic Systems and Heterocycles
The presence of the iodine atom on the benzene (B151609) ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex aromatic systems. For instance, the Suzuki-Miyaura coupling allows for the introduction of a new aryl or vinyl group at the position of the iodine, leading to the formation of substituted biaryl compounds. Similarly, the Sonogashira coupling can be employed to attach alkyne moieties, further functionalizing the aromatic core.
The strategic positioning of the substituents also facilitates the synthesis of heterocyclic systems. Through multi-step reaction sequences, the functional groups can be manipulated to induce intramolecular cyclization, leading to the formation of heterocycles such as isoquinolones and phthalides, which are important scaffolds in medicinal chemistry.
Intermediate in the Construction of Natural Product Analogues
Natural products often possess complex molecular architectures that are challenging to synthesize. This compound can serve as a key intermediate in the synthesis of analogues of these natural products. By utilizing the various reactive handles of the molecule, chemists can build up molecular complexity in a controlled and stepwise manner. The ability to introduce diverse substituents through cross-coupling reactions at the iodo position allows for the creation of a wide range of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule influences its biological activity.
Scaffold for Medicinal Chemistry Libraries
In the field of drug discovery, the synthesis of large collections of structurally related compounds, known as chemical libraries, is a common strategy for identifying new drug candidates. The structure of this compound makes it an excellent scaffold for the construction of such libraries. The carboxylic acid group can be readily converted to a variety of amides, esters, or other functional groups. The acetoxymethyl group can be hydrolyzed to a hydroxymethyl group, which can then be further functionalized. Most importantly, the iodine atom provides a key site for diversification through parallel synthesis using various cross-coupling reactions. This multi-pronged functionalization allows for the rapid generation of a large number of distinct compounds from a single, versatile starting material.
Application in Materials Chemistry and Advanced Functionalities
The unique electronic and structural features of this compound also make it a valuable building block for the development of advanced materials with specific functionalities.
Precursor for Organic Electronic Materials
The iodinated aromatic ring of this compound makes it a suitable precursor for the synthesis of organic electronic materials. Through polymerization reactions, often involving cross-coupling, this molecule can be incorporated into conjugated polymers. These polymers, characterized by alternating single and double bonds, can exhibit semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the side chains via the carboxylic acid and acetoxymethyl groups allows for the fine-tuning of the polymer's solubility, processability, and electronic properties.
Role in the Formation of Porous Organic Frameworks
Porous organic frameworks (POFs) and metal-organic frameworks (MOFs) are classes of materials characterized by their high surface areas and well-defined porous structures. nih.govoaepublish.com These attributes make them highly suitable for applications such as gas storage, separation, and catalysis. nih.govoaepublish.com The synthesis of these frameworks relies on the use of molecular building blocks, often aromatic compounds with specific functional groups that direct the assembly of the porous structure. nih.govnih.gov
While direct research utilizing this compound in the synthesis of POFs or MOFs is not yet prevalent in published literature, its structural components suggest a strong potential for its use as a versatile building block. The carboxylic acid group is a common linker in the formation of MOFs, coordinating with metal ions to create the framework's nodes. nih.govresearchgate.net The aromatic ring provides a rigid structural element, and the iodine atom introduces several possibilities. It can participate in halogen bonding interactions, which can influence the packing and porosity of the resulting framework. Furthermore, the carbon-iodine bond can be a site for post-synthetic modification, allowing for the introduction of other functional groups within the pores of the framework.
The acetoxymethyl group also offers a handle for post-synthetic modification. This group could be hydrolyzed to a hydroxymethyl group, which could then be used for further functionalization within the framework, potentially altering the material's properties for specific applications. The combination of these functional groups in a single molecule makes this compound a promising, though currently underexplored, candidate for the design and synthesis of novel porous materials with tailored properties.
Strategies for Bioconjugation and Chemical Biology Tools
The ability to selectively attach molecules to biomolecules is a cornerstone of chemical biology, enabling the development of sophisticated tools for research and therapeutic purposes. This compound possesses functional groups that make it a candidate for such bioconjugation strategies.
Development of Radiolabeled Tracers and Probes (e.g., for PET research without human trials)
Iodinated compounds have a long history in medical imaging as contrast agents for X-ray and computed tomography (CT). radiologykey.com All iodinated radiocontrast agents are derivatives of benzoic acid. radiologykey.com The high atomic number of iodine makes it effective at absorbing X-rays. radiologykey.com In the realm of nuclear medicine, radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, are utilized for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. researchgate.net
PET imaging, in particular, is a powerful diagnostic tool that relies on the detection of positrons emitted from radiolabeled tracers. The development of novel PET tracers is a critical area of research. While there are no specific studies detailing the use of this compound as a PET tracer, its structure is amenable to radiolabeling. The non-radioactive iodine atom could be replaced with a radioactive isotope, such as ¹²⁴I (a positron emitter), to generate a PET probe. The acetoxymethyl group is a common feature in prodrugs, designed to enhance cell permeability by masking polar carboxylic acid groups. This ester group can be cleaved by intracellular esterases to release the active molecule. This property could be exploited to facilitate the uptake of a radiolabeled version of the molecule into cells for imaging studies.
Site-Selective Conjugation to Biomolecules for Research Purposes
Site-selective bioconjugation aims to attach a molecule of interest to a specific site on a biomolecule, such as a protein or antibody, to create well-defined and homogeneous conjugates. dtu.dk The functional groups on this compound offer potential for such specific attachments. The carboxylic acid can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues on proteins, forming a stable amide bond.
Furthermore, the aryl iodide presents a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This methodology has been adapted for bioconjugation, allowing for the attachment of molecules to proteins at specific sites under biocompatible conditions. nih.gov For instance, an aryl iodide-containing molecule can be coupled to a protein that has been functionalized with a suitable reaction partner, such as a boronic acid or an alkyne. This approach allows for a high degree of control over the conjugation site. The ability to perform these reactions in aqueous environments is crucial for their application in biological systems. youtube.com
Integration into Click Chemistry Methodologies
Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation. sigmaaldrich.comorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org While this compound does not natively contain an azide (B81097) or an alkyne, its structure can be modified to incorporate these functionalities.
The aryl iodide group can be converted to an azide group through nucleophilic substitution, preparing the molecule for participation in CuAAC reactions. Once functionalized with an azide, it could be "clicked" onto a biomolecule that has been modified to contain a terminal alkyne. This two-step approach would allow for the stable and specific attachment of the benzoic acid derivative to a biological target. The modular nature of click chemistry provides a powerful platform for constructing complex bioconjugates for a variety of research applications. nih.govnih.gov
Contribution to Catalysis and Reagent Development
Utilization as a Ligand Precursor for Organometallic Catalysts
Aromatic halides, including iodinated compounds, are important building blocks in synthetic organic chemistry and have been extensively used in cross-coupling reactions. acs.org In the field of organometallic chemistry, molecules that can bind to a metal center, known as ligands, play a crucial role in determining the reactivity and selectivity of a catalyst. The development of new ligands is a key area of research aimed at discovering novel catalytic transformations.
Iodinated benzoic acids have been investigated as precursors for ligands in organometallic catalysis. For example, ortho-iodobenzoic acids have been used to synthesize iridium(III) complexes that are active in the selective iodination of other organic molecules. acs.org While this compound is a meta-iodinated benzoic acid, the principle of using such molecules as ligand precursors is well-established. The carboxylic acid group can coordinate to a metal center, and the iodine atom can influence the electronic properties of the resulting complex. Palladium-catalyzed coupling reactions, such as the Sonogashira coupling of aryl halides with terminal alkynes, are fundamental in organic synthesis, and the development of efficient catalysts for these reactions is ongoing. organic-chemistry.orglibretexts.orgwikipedia.org The potential for this compound to serve as a ligand precursor in the development of new catalysts for these and other transformations remains an area ripe for exploration.
Development of Novel Organoiodine Reagents for Specific Transformations
The strategic placement of an iodine atom on an aromatic ring, as seen in this compound, presents a valuable opportunity for the development of novel organoiodine reagents, particularly hypervalent iodine(III) compounds. These reagents have gained significant traction in modern organic chemistry as they are environmentally benign and exhibit high selectivity in a wide array of chemical transformations. cymitquimica.comnih.gov The reactivity of the iodine center can be tailored by the surrounding functional groups, and the acetoxymethyl and carboxylic acid moieties in this compound offer unique handles for tuning the properties and reactivity of potential hypervalent iodine reagents derived from it.
The development of such reagents typically involves the oxidation of the iodine(I) center of the iodoarene to a higher oxidation state, iodine(III) or iodine(V). This process can be achieved using various oxidizing agents, leading to a range of hypervalent iodine compounds with distinct reactivity profiles. researchgate.net While specific research on the conversion of this compound into hypervalent iodine reagents is not extensively documented in publicly available literature, its structural similarity to other well-studied iodoarenes, such as 2-iodobenzoic acid, allows for a reasoned projection of its potential in this area. nih.govresearchgate.net
The presence of the carboxylic acid and acetoxymethyl groups could influence the solubility, stability, and reactivity of the resulting hypervalent iodine reagents. For instance, these functional groups might allow for the creation of recyclable or catalyst-bound reagents, enhancing the sustainability of the synthetic processes they mediate.
Based on the established chemistry of iodoarenes, several classes of novel organoiodine(III) reagents could potentially be synthesized from this compound. The following table outlines some of these potential reagents and the specific transformations they could be designed to perform.
| Potential Reagent Class | General Structure from Ar-I | Potential Oxidizing Agent(s) | Target Transformation |
| (Diacetoxyiodo)arenes | Ar-I(OAc)₂ | Peracetic acid, Sodium perborate | Oxidation of alcohols, phenols, and alkynes |
| (Dichloroiodo)arenes | Ar-ICl₂ | Chlorine gas, Trichloroisocyanuric acid | Chlorination of alkenes and arenes |
| Aryliodonium Salts | [Ar-I-Ar']⁺X⁻ | m-CPBA, Triflic acid, followed by an arene | Arylation of various nucleophiles |
| Iodosylarenes | Ar-I=O | Hydrolysis of diacetoxyiodo)arenes | Oxygen transfer reactions |
| Benziodoxolones | Cyclic structure | Oxidation of the carboxylic acid precursor | Various group transfer reactions |
Ar represents the 4-(acetoxymethyl)-3-carboxyphenyl group.
The research into hypervalent iodine reagents is a dynamic field, with continuous efforts to develop new reagents with enhanced reactivity, selectivity, and substrate scope. The functional group array of this compound makes it an intriguing, though as of now underexplored, platform for the design of the next generation of organoiodine reagents for specific and challenging chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Acetoxymethyl)-3-iodobenzoic acid, and how can intermediates be validated?
- Methodology :
- Step 1 : Start with 3-iodobenzoic acid derivatives (e.g., 4-(methoxycarbonyl)-3-aminobenzoic acid) .
- Step 2 : Use diazotization with sodium nitrite and HCl, followed by iodination using potassium iodide to introduce the iodine substituent at position 3 .
- Step 3 : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) for subsequent esterification .
- Step 4 : Introduce the acetoxymethyl group via nucleophilic substitution or esterification under controlled temperatures (e.g., 45–60°C) in anhydrous solvents like dichloromethane .
- Validation : Monitor reactions via TLC and confirm intermediates using H NMR (e.g., δ = 3.86 ppm for methoxy groups) and mass spectrometry .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodology :
- Spectroscopy : Use H NMR to identify substituents (e.g., acetoxymethyl protons at δ ~2.1 ppm for CH₃ and ~4.5 ppm for OCH₂) . IR spectroscopy can confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) .
- Chromatography : HPLC with a Purospher® STAR column (UV detection at 254 nm) to assess purity (>99% as per TCI America standards) .
- Elemental Analysis : Verify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can cross-coupling reactions involving the iodine substituent be optimized for functionalization?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids. Optimize solvent (toluene/ethanol) and base (K₂CO₃) ratios .
- Kinetic Studies : Monitor reaction progress via GC-MS to identify byproducts (e.g., dehalogenation under basic conditions) .
- Contingency : If iodine proves inert, replace with azido groups (e.g., 4-Azido-3-iodobenzoic acid as in ) for click chemistry applications.
Q. How should discrepancies in reported biological activities (e.g., cytotoxicity vs. antioxidant effects) be resolved?
- Methodology :
- Dose-Response Analysis : Perform MTT assays across concentrations (1–100 μM) to distinguish cytotoxic vs. cytoprotective effects .
- Structural Analogues : Compare with 3-chloro-4-iodobenzoic acid (IC₅₀ = 282.46 μM in enzyme inhibition) to assess substituent impact .
- Mechanistic Studies : Use ROS detection assays (e.g., DCFH-DA) to quantify antioxidant activity and correlate with structural features like the acetoxymethyl group’s electron-withdrawing effects .
Q. What strategies mitigate instability of the acetoxymethyl group during storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
